Cas no 1795194-54-5 (N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)
![N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide structure](https://ja.kuujia.com/scimg/cas/1795194-54-5x500.png)
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide 化学的及び物理的性質
名前と識別子
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- N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide
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- インチ: 1S/C16H19NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,17,18)
- InChIKey: TVAKAPNVPAWXMJ-UHFFFAOYSA-N
- ほほえんだ: C(NC(C)CC1C=COC=1)(=O)CCC1=CC=CC=C1
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6356-0548-1mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-10mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-2μmol |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-4mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-2mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-75mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-15mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-30mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-100mg |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6356-0548-20μmol |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide |
1795194-54-5 | 20μmol |
$79.0 | 2023-09-09 |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamideに関する追加情報
Professional Introduction to N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide (CAS No. 1795194-54-5)
N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide (CAS No. 1795194-54-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various applications in medicinal chemistry and drug development.
The molecular structure of N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide consists of a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological potential. The presence of a furan ring and a phenyl group in its backbone suggests that it may interact with biological targets in novel ways, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its ability to interact with these targets has been explored through both computational modeling and experimental validation.
One of the most compelling aspects of N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide is its structural versatility. The compound can be modified at various positions to enhance its pharmacological properties, including solubility, bioavailability, and target specificity. This flexibility has allowed researchers to design derivatives with improved efficacy and reduced side effects, which is crucial for the development of new therapeutic agents.
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic techniques have been employed to optimize the yield and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications. These methods have also enabled the production of enantiomerically pure forms of the compound, which are essential for studying its stereochemical interactions.
Recent studies have demonstrated the potential of N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide as an inhibitor of certain kinases and proteases that play a critical role in cell signaling pathways. Its mechanism of action appears to involve competitive binding to the active sites of these enzymes, thereby disrupting their function. This has led to investigations into its efficacy against diseases such as cancer and inflammatory disorders.
The pharmacokinetic properties of N-[1-(furan-3-yli)propanamid)-2-yi)-propa-ni]naphthamid] have also been thoroughly evaluated. In preclinical studies, it has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it could be developed into a viable drug candidate. Additionally, its low toxicity profile has been observed across various animal models, further supporting its potential as a therapeutic agent.
The future direction of research on N-[1-(furan-3-yli)prop-an-2-yli)propa-n]naphthamid] is likely to focus on expanding its applications in drug discovery and developing novel derivatives with enhanced properties. Collaborative efforts between synthetic chemists and biologists will be crucial in elucidating its full therapeutic potential and translating laboratory findings into clinical applications.
In conclusion, N-[1-(furan-3-yli)prop-an-2-yli)propa-n
]naphthamid] represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery and treatment of human diseases.
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